molecular formula C8H10N2S B10821939 Ethionamide-d3

Ethionamide-d3

Cat. No. B10821939
M. Wt: 169.26 g/mol
InChI Key: AEOCXXJPGCBFJA-FIBGUPNXSA-N
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Description

Ethionamide-d3 is a deuterated form of ethionamide, an antibiotic used primarily in the treatment of tuberculosis, especially multidrug-resistant tuberculosis. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies due to the isotope effect. Ethionamide itself is a second-line antitubercular agent that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of aryl nitriles with sodium sulfide in the presence of 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ([DBUH][OAc]) ionic liquid at room temperature . This method is eco-friendly and allows for the efficient synthesis of thioamides, including ethionamide derivatives.

Industrial Production Methods: Industrial production of Ethionamide-d3 typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in ensuring the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions: Ethionamide-d3 undergoes various chemical reactions, including:

    Oxidation: Ethionamide can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert ethionamide to its corresponding amine.

    Substitution: Ethionamide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Ethionamide-d3 has several applications in scientific research:

    Chemistry: Used in studies involving isotope effects and reaction mechanisms.

    Biology: Helps in understanding the metabolic pathways and resistance mechanisms of Mycobacterium tuberculosis.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ethionamide in the body.

    Industry: Employed in the development of new antitubercular drugs and formulations

Mechanism of Action

Ethionamide-d3, like ethionamide, is a prodrug that requires activation by the enzyme EthA, a mono-oxygenase in Mycobacterium tuberculosis. Once activated, it binds to NAD+ to form an adduct that inhibits InhA, an enzyme involved in mycolic acid synthesis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

Ethionamide-d3 is similar to other antitubercular agents such as:

    Isoniazid: Both inhibit mycolic acid synthesis but through different activation pathways.

    Prothionamide: Structurally similar to ethionamide but with slightly different pharmacokinetic properties.

    Pyrazinamide: Another prodrug that requires activation by mycobacterial enzymes but targets different pathways.

Uniqueness: this compound’s deuterated nature makes it particularly useful in pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .

properties

Molecular Formula

C8H10N2S

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3

InChI Key

AEOCXXJPGCBFJA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

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